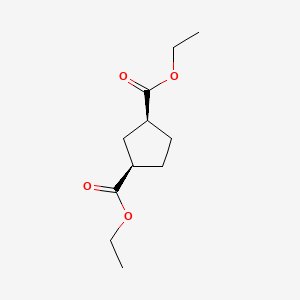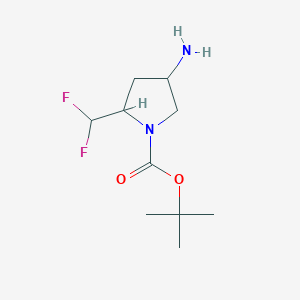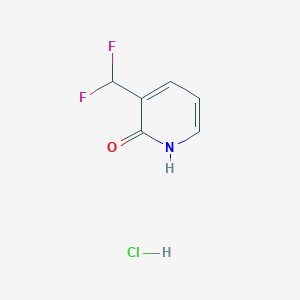
3-(Difluoromethyl)pyridin-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridin-2-ol hydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. This reaction employs a tridentate terpyridine ligand to facilitate selective C(sp3)–S bond cleavage of the sulfone .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)pyridin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridines.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)pyridin-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated bioactive molecules, which may have enhanced biological activity and stability.
Industry: The compound can be used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)pyridin-2-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)pyridin-3-ol: Isomeric compound with the difluoromethyl group at a different position on the pyridine ring.
3-(Difluoromethyl)pyridine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3-(Difluoromethyl)pyridin-2-ol hydrochloride is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H6ClF2NO |
|---|---|
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-5(8)4-2-1-3-9-6(4)10;/h1-3,5H,(H,9,10);1H |
InChI-Schlüssel |
KNNXQRHZFTWWEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




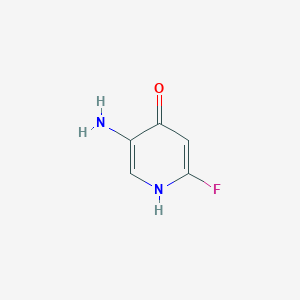
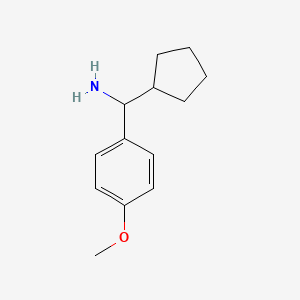
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
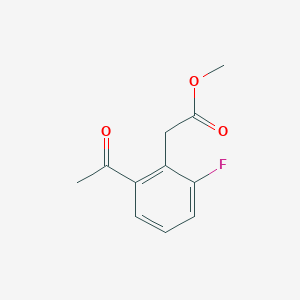
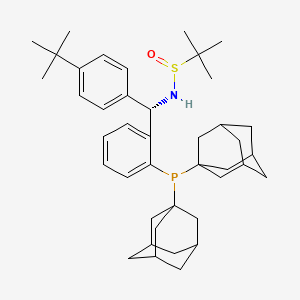

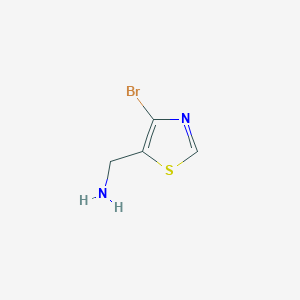


![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
